1-{[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid
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Overview
Description
1-{[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid is a complex organic compound featuring a thiazole ring, a piperidine ring, and a fluorophenyl group. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the fluorophenyl group enhances the compound’s stability and bioavailability, making it a valuable candidate for various scientific applications.
Preparation Methods
The synthesis of 1-{[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring.
Acylation of Piperidine: The piperidine ring is acylated using an acyl chloride derivative of the thiazole compound, forming the final product.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-{[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-{[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with target proteins, while the fluorophenyl group enhances binding affinity and selectivity . These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
1-{[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid can be compared with other thiazole derivatives, such as:
2-(2-Fluorophenyl)-1,3-thiazole-4-carboxylic acid: Lacks the piperidine ring, resulting in different biological activities and binding properties.
1-{[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid: The chlorine atom affects the compound’s reactivity and stability compared to the fluorine atom.
1-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid: The methyl group influences the compound’s hydrophobicity and interaction with target proteins.
The unique combination of the fluorophenyl group, thiazole ring, and piperidine ring in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
1-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-14-4-2-1-3-13(14)16-19-12(10-24-16)9-15(21)20-7-5-11(6-8-20)17(22)23/h1-4,10-11H,5-9H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCSMQAPQYCQCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CC2=CSC(=N2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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